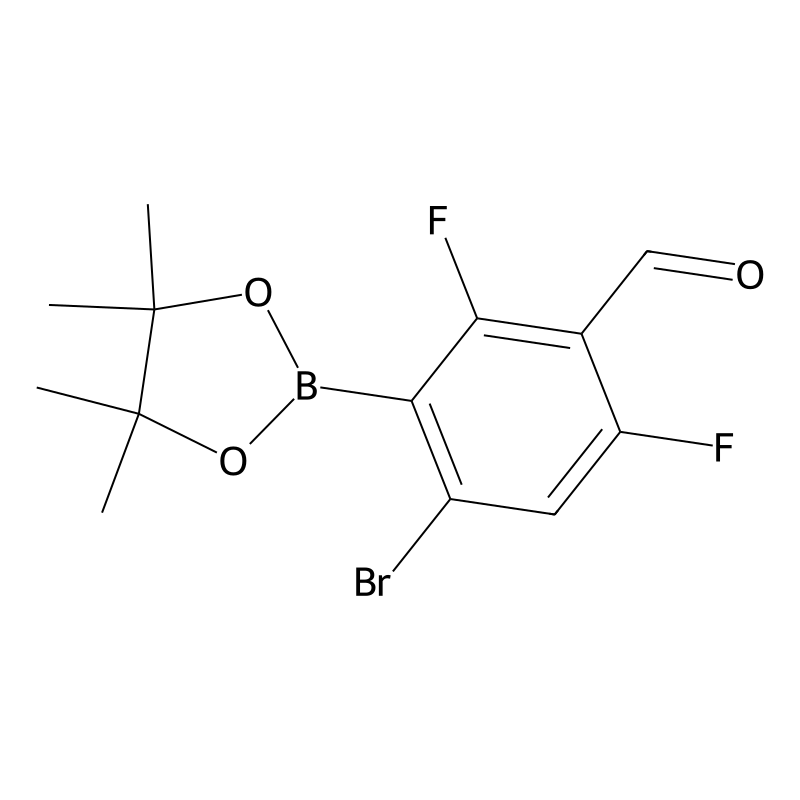

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester is a specialized boronic acid derivative characterized by its unique molecular structure, which includes a bromine atom and multiple fluorine substituents on a phenyl ring. The compound has the molecular formula and a molecular weight of 264.82 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity imparted by its functional groups .

- Oxidation: Can be oxidized to form corresponding boronic acids or borates.

- Reduction: The formyl group can be reduced to an alcohol or other derivatives.

- Substitution: The bromine and fluorine atoms are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Reactions typically utilize reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or thiols for substitution. The specific conditions (solvents, temperatures, catalysts) depend on the desired transformation .

Major Products Formed

The reactions can yield various substituted phenylboronic acids, alcohols, and other derivatives based on the reaction conditions employed .

Research indicates that boronic acid derivatives like 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester exhibit significant biological activity. They can interact with biological targets through reversible covalent bonding with diols and other nucleophiles. This property makes them useful in enzyme inhibition studies and as molecular probes in biological assays . Additionally, there is ongoing investigation into their potential as therapeutic agents, particularly in anticancer and antimicrobial applications .

The synthesis of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester typically involves several steps:

- Bromination: Bromination of a suitable phenolic precursor under controlled conditions.

- Fluorination: Introduction of fluorine atoms using fluorinating agents.

- Formation of Boronic Acid: Conversion to the boronic acid form through appropriate reactions.

- Esterification: Reaction with pinacol to form the pinacol ester.

These processes are often optimized for yield and purity through purification techniques such as recrystallization and chromatography .

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester has several applications across various fields:

- Organic Synthesis: It serves as a building block in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.

- Biological Research: Used as a probe to study enzyme activities and protein interactions.

- Medicinal Chemistry: Investigated for potential use in developing new therapeutic agents.

- Industrial

Studies exploring the interactions of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester focus on its ability to form reversible covalent bonds with biomolecules. This property is particularly valuable in drug design and development, where understanding these interactions can lead to more effective therapeutic strategies .

Similar Compounds- 2,4-Difluoro-3-formylphenylboronic acid

- Lacks the bromine atom but shares similar reactivity patterns.

- 6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester

- A derivative featuring a pinacol ester group instead of the boronic acid group.

Uniqueness

- Lacks the bromine atom but shares similar reactivity patterns.

- A derivative featuring a pinacol ester group instead of the boronic acid group.

The uniqueness of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester lies in its specific combination of bromine, fluorine, and formyl groups on the phenyl ring. This configuration imparts distinctive reactivity and properties that are advantageous in certain synthetic applications and research contexts where these functional groups are beneficial .